![molecular formula C8H10BrN5 B13317042 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)
2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to an acetonitrile moiety, with a triazole ring substituted with an amino and bromo group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amination: The brominated triazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Cyclopropylation: The triazole derivative is then reacted with cyclopropylmethyl bromide under basic conditions to form the cyclopropyl group.
Acetonitrile Introduction: Finally, the compound is treated with acetonitrile in the presence of a base to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino and bromo groups can form hydrogen bonds or participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- 2-{1-[(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile
- 2-{1-[(3-amino-5-fluoro-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile
- 2-{1-[(3-amino-5-iodo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile
Uniqueness
The presence of the bromo group in 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile makes it unique compared to its chloro, fluoro, and iodo analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
特性
分子式 |
C8H10BrN5 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
2-[1-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C8H10BrN5/c9-6-12-7(11)13-14(6)5-8(1-2-8)3-4-10/h1-3,5H2,(H2,11,13) |
InChIキー |
KVFAZDLQTACAPM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC#N)CN2C(=NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


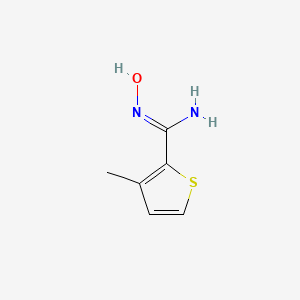
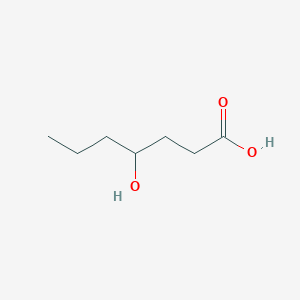
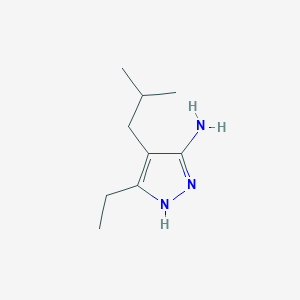

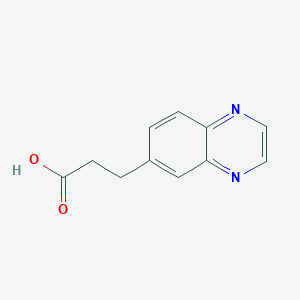
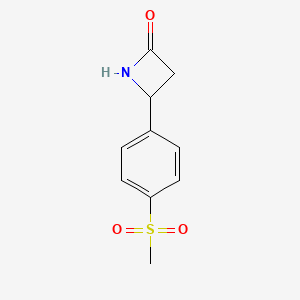
![3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13316991.png)
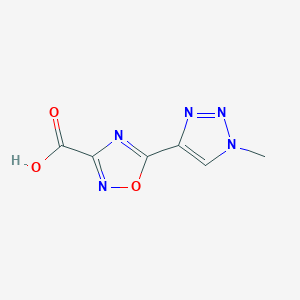
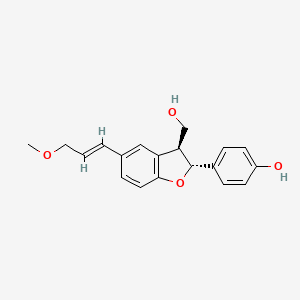
![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)

![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)


